3-Hydroxycarbofuran-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

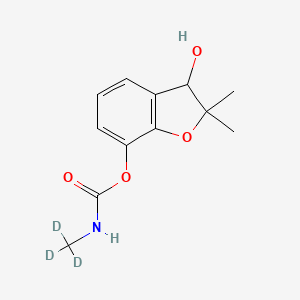

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO4 |

|---|---|

Molecular Weight |

240.27 g/mol |

IUPAC Name |

(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate |

InChI |

InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)/i3D3 |

InChI Key |

RHSUJRQZTQNSLL-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2O)(C)C |

Canonical SMILES |

CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxycarbofuran-d3: Properties, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Hydroxycarbofuran-d3, a deuterated analog of a major metabolite of the carbamate insecticide, carbofuran. This document details its application as an internal standard in analytical methodologies, provides exemplary experimental protocols, and illustrates the metabolic pathway of its parent compound.

Core Chemical Properties

This compound is a stable isotope-labeled form of 3-hydroxycarbofuran. The deuterium labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the analyte but mass-shifted, allowing for precise differentiation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl (methyl-d3)carbamate | [1] |

| CAS Number | 1794759-59-3 | [2][3] |

| Molecular Formula | C₁₂H₁₂D₃NO₄ | [2] |

| Molecular Weight | 240.27 g/mol | [2][3] |

| Purity | Typically ≥98% | [4][5] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in methanol and chloroform | [6][7] |

| Storage | Recommended at -20°C | [6] |

Role as a Deuterated Internal Standard

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are invaluable. They serve as internal standards to correct for variations that can occur during sample preparation and analysis. Because the deuterated standard has nearly identical physicochemical properties to the non-deuterated analyte, it experiences similar extraction efficiencies, ionization suppression or enhancement in the mass spectrometer source, and chromatographic retention. This co-elution and similar behavior allow for more accurate and precise quantification of the target analyte.[2][5]

Metabolic Pathway of Carbofuran

3-Hydroxycarbofuran is a primary metabolite of carbofuran, a broad-spectrum insecticide. The metabolic conversion of carbofuran is a critical aspect of its toxicology and environmental fate. The primary metabolic transformation involves the oxidation of the furan ring to form 3-hydroxycarbofuran. This metabolite is also an active cholinesterase inhibitor.[7] The following diagram illustrates the metabolic pathway of carbofuran.

Caption: Metabolic pathway of Carbofuran to 3-Hydroxycarbofuran.

Experimental Protocols

The following are representative experimental protocols for the analysis of 3-hydroxycarbofuran, in which this compound would be used as an internal standard. These methods are based on established analytical procedures for carbofuran and its metabolites.

UPLC-MS/MS Method for the Determination of 3-Hydroxycarbofuran in Biological Matrices

This protocol is adapted from a method for the analysis of carbofuran and 3-hydroxycarbofuran in duck liver and is suitable for other biological tissues.[1][3]

Sample Preparation:

-

Homogenize 1.0 g of the tissue sample with 4.0 mL of acetonitrile.

-

Add a known concentration of this compound (internal standard) to the homogenate.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1.0 mL of the initial mobile phase.

-

Filter the solution through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.

UPLC-MS/MS Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

3-Hydroxycarbofuran: m/z 238.1 → 181.1

-

This compound: m/z 241.1 → 184.1

-

Caption: Workflow for UPLC-MS/MS analysis.

HPLC-DAD Method for the Determination of 3-Hydroxycarbofuran

This protocol is based on a high-pressure liquid chromatography with a diode array detector (HPLC-DAD) method for the analysis of carbofuran and 3-hydroxycarbofuran in various animal tissues.

Sample Preparation:

-

Extract 2 g of homogenized tissue with 10 mL of acetonitrile by shaking for 15 minutes.

-

Add a known concentration of this compound.

-

Centrifuge the sample at 4,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Filter the solution through a 0.45 µm filter prior to HPLC analysis.

HPLC-DAD Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector: Diode array detector set to monitor at the wavelength of maximum absorbance for 3-hydroxycarbofuran (approximately 280 nm).

Synthesis Overview

Conclusion

This compound is an essential tool for researchers and scientists in the fields of toxicology, environmental science, and drug metabolism. Its use as an internal standard in sensitive analytical methods like UPLC-MS/MS and HPLC-DAD ensures the accuracy and reliability of quantitative data. Understanding its chemical properties and the metabolic pathways of its parent compound, carbofuran, is crucial for its effective application in research and regulatory monitoring.

References

- 1. caymanchem.com [caymanchem.com]

- 2. CARBOFURAN-3-HYDROXY | 16655-82-6 [amp.chemicalbook.com]

- 3. 3-Hydroxycarbofuran | 16655-82-6 | FH158348 | Biosynth [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate - Google Patents [patents.google.com]

- 6. US4463184A - Process for the preparation of carbofuran - Google Patents [patents.google.com]

- 7. CARBOFURAN-3-HYDROXY | 16655-82-6 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-Hydroxycarbofuran-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic and purification strategy for 3-Hydroxycarbofuran-d3. This deuterated analog of the major carbofuran metabolite is a critical internal standard for sensitive and accurate quantification in metabolic, pharmacokinetic, and environmental studies. The methodologies presented are based on established chemical principles and published analytical methods for related compounds.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1794759-59-3[1][2][3] |

| Molecular Formula | C₁₂H₁₂D₃NO₄[1][2] |

| Molecular Weight | 240.27 g/mol [1][2] |

| Synonyms | 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol 7-(N-Methylcarbamate-d3), (Methyl-d3)carbamic Acid 2,3-Dihydro-3-hydroxy-2,2-dimethyl-7-benzofuranyl Ester[4][5] |

| Primary Application | Internal standard for analytical and pharmacokinetic research[5] |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process, commencing with the synthesis of a deuterated carbofuran analog (Carbofuran-d3), followed by a regioselective hydroxylation at the 3-position.

Figure 1: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocols

Part 1: Synthesis of Carbofuran-d3

Step 1a: Synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

A plausible synthesis of this key precursor can be adapted from patented methods.[6] The process involves the reaction of 2-hydroxyacetophenone with a methallyl halide to form 2-acetylphenyl methallyl ether, followed by cyclization.

-

Alkylation: React 2-hydroxyacetophenone with methallyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to yield 2-acetylphenyl methallyl ether.

-

Cyclization: Heat the resulting ether with a catalyst, such as anhydrous magnesium chloride, to induce a Claisen rearrangement followed by intramolecular cyclization to form 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran.[6]

-

Baeyer-Villiger Oxidation: Treat the acetylbenzofuran derivative with a peroxy acid (e.g., peracetic acid or m-CPBA) in a solvent like chloroform to yield 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran.[6]

-

Hydrolysis: Hydrolyze the acetate group with a base (e.g., sodium hydroxide in ethanol/water) to afford the final precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol.[6]

Step 1b: Synthesis of Deuterated Methyl Isocyanate (CD₃NCO)

Deuterated methyl isocyanate can be prepared from deuterated methylamine.

-

React deuterated methylamine (CD₃NH₂) with phosgene (COCl₂) or a safer equivalent such as triphosgene in an inert solvent. This reaction is highly exothermic and requires careful control of temperature.

Step 1c: Carbamoylation to form Carbofuran-d3

-

Dissolve 2,3-dihydro-2,2-dimethyl-7-benzofuranol in an anhydrous aprotic solvent (e.g., toluene or dichloromethane).

-

Add a catalytic amount of a suitable base, such as triethylamine.

-

Slowly add the prepared deuterated methyl isocyanate (CD₃NCO) to the solution at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with dilute acid and brine, followed by drying over an anhydrous salt (e.g., MgSO₄).

Part 2: Hydroxylation of Carbofuran-d3

The introduction of the hydroxyl group at the 3-position is a key step. While biotransformation using certain microorganisms is a known method for this conversion, a chemical approach can also be proposed.[7]

-

Dissolve the synthesized Carbofuran-d3 in a suitable solvent system.

-

Employ a mild, regioselective oxidizing agent. The choice of reagent is critical to avoid over-oxidation or reaction at other sites. Potential candidates could include certain cytochrome P450 model systems or other selective hydroxylation reagents.

-

The reaction progress should be carefully monitored by techniques like LC-MS to maximize the yield of the desired 3-hydroxy product and minimize byproduct formation.

Part 3: Purification of this compound

A multi-step purification protocol is recommended to achieve high purity.

Step 3a: Column Chromatography

-

The crude product from the hydroxylation step should first be subjected to column chromatography on silica gel.

-

A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be used to separate the target compound from less polar starting material and non-polar byproducts.

Step 3b: High-Performance Liquid Chromatography (HPLC)

For achieving high purity suitable for use as an analytical standard, a final purification by preparative HPLC is recommended.

-

Column: A reversed-phase C18 column is typically effective for separating carbofuran and its metabolites.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is commonly used.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 280 nm) can be used to monitor the elution.

-

Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

Analytical Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Results |

| Mass Spectrometry (LC-MS/MS) | For the protonated molecule [M+H]⁺, the expected m/z would be approximately 241.1. A characteristic fragmentation pattern, analogous to the unlabeled compound's transition of m/z 238.1 → 180.9, would be expected.[8] |

| ¹H NMR | The spectrum would be expected to show signals for the aromatic protons, the proton at the 3-position, and the gem-dimethyl protons. The characteristic N-methyl singlet in the unlabeled compound would be absent due to deuteration. |

| ¹³C NMR | The spectrum should show distinct signals for all 12 carbon atoms. The N-methyl carbon signal would be a triplet due to coupling with deuterium. |

| Purity (by HPLC) | >98% |

Signaling Pathways and Logical Relationships

The primary mechanism of toxic action for carbofuran and its active metabolite, 3-hydroxycarbofuran, is the inhibition of acetylcholinesterase (AChE).

References

- 1. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 2. prepchem.com [prepchem.com]

- 3. AU7234587A - Process for preparing methyl isocyanate - Google Patents [patents.google.com]

- 4. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 7. Development and validation of carbofuran and 3-hydroxycarbofuran analysis by high-pressure liquid chromatography with diode array detector (HPLC-DAD) for forensic Veterinary Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Hydroxycarbofuran | 16655-82-6 | FH158348 | Biosynth [biosynth.com]

In-Depth Technical Guide: Isotopic Purity of 3-Hydroxycarbofuran-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 3-Hydroxycarbofuran-d3, a deuterated analog of the carbofuran metabolite, 3-hydroxycarbofuran. This document details the importance of isotopic purity, methods for its determination, and an illustrative synthesis pathway. The information is intended to assist researchers in the accurate use of this stable isotope-labeled standard in analytical and metabolic studies.

Introduction to this compound

3-Hydroxycarbofuran is a major metabolite of the insecticide carbofuran.[1] The deuterated internal standard, this compound, is a critical tool for the accurate quantification of the parent compound and its metabolite in various matrices, including environmental and biological samples.[2] Its use in conjunction with mass spectrometry-based analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), allows for the correction of matrix effects and variations in instrument response, leading to improved precision and accuracy.[2]

The deuterium-labeled analog, this compound, has the molecular formula C₁₂H₁₂D₃NO₄ and a molecular weight of approximately 240.27 g/mol .[2][3] The three deuterium atoms are typically located on the N-methyl group. The efficacy of this compound as an internal standard is fundamentally dependent on its isotopic purity.

Isotopic Purity Data

The isotopic purity of a deuterated compound refers to the percentage of the molecules that contain the specified number of deuterium atoms. For this compound, this would be the percentage of molecules containing three deuterium atoms (d3). Commercially available standards are typically of high isotopic purity.

While a specific Certificate of Analysis for a single batch is not publicly available, the following table illustrates the typical data that would be presented to quantify the isotopic distribution. This data is essential for accurate quantitative analysis.

| Isotopic Species | Mass Shift | Theoretical Abundance | Typical Measured Abundance (%) |

| d0 (Unlabeled) | +0 | 0% | < 1% |

| d1 | +1 | 0% | < 2% |

| d2 | +2 | 0% | < 5% |

| d3 | +3 | 100% | > 98% |

Note: The data presented in this table is illustrative and may not represent the exact specifications of a particular batch of this compound. Researchers should always refer to the Certificate of Analysis provided by the supplier for precise isotopic distribution data.

Experimental Protocols

The determination of isotopic purity is crucial for the validation of a deuterated standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[4]

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the relative abundance of the different isotopic species (d0, d1, d2, d3) of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI) is used.[5][6]

-

Data Acquisition: The instrument is operated in full-scan mode to acquire the mass spectrum of the protonated molecule, [M+H]⁺. The high resolution of the instrument is critical to separate the isotopic peaks.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopic species.

-

The peak for the fully deuterated species (d3) will be the most abundant.

-

The peaks for the d2, d1, and d0 species will be present at lower abundances.

-

The relative intensity of each peak is measured and corrected for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C).

-

The isotopic purity is calculated as the percentage of the d3 species relative to the sum of all isotopic species.

-

Structural Integrity and Deuterium Location by NMR Spectroscopy

Objective: To confirm the chemical structure and the specific location of the deuterium atoms on the this compound molecule.

Methodology:

-

Sample Preparation: A concentrated solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired.

-

Data Analysis:

-

In the ¹H NMR spectrum, the signal corresponding to the N-methyl protons will be significantly reduced or absent, confirming the location of the deuterium labels.

-

The rest of the proton signals should be consistent with the structure of 3-hydroxycarbofuran.

-

In the ¹³C NMR spectrum, the carbon of the N-methyl-d3 group will exhibit a characteristic multiplet due to coupling with deuterium, and its chemical shift will be slightly different from the unlabeled compound.

-

Synthesis of this compound

While specific, detailed synthesis protocols for commercially produced this compound are often proprietary, the general approach involves the use of a deuterated methylating agent.

A plausible synthetic route would involve the reaction of 2,3-dihydro-2,2-dimethyl-3,7-benzofurandiol with deuterated methyl isocyanate (CD₃NCO).

Illustrative Reaction Scheme:

Caption: Illustrative synthesis of this compound.

This reaction would be followed by appropriate purification steps, such as chromatography, to isolate the final product of high chemical and isotopic purity.

Visualizations

The following diagrams illustrate the workflow for determining the isotopic purity of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mi.fu-berlin.de [mi.fu-berlin.de]

- 3. clearsynth.com [clearsynth.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3-Hydroxy Carbofuran-d3 | LGC Standards [lgcstandards.com]

Technical Guide: 3-Hydroxycarbofuran-d3 Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical chemistry of 3-Hydroxycarbofuran-d3, a deuterated metabolite of the insecticide carbofuran. Given its role as an internal standard in analytical methodologies, understanding its properties and the techniques for its quantification is critical for researchers in environmental science, toxicology, and drug metabolism.

Physicochemical and Analytical Data

This compound is the deuterated analog of 3-hydroxycarbofuran, a major metabolite of carbofuran.[1] The incorporation of deuterium atoms results in a mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[1]

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 1794759-59-3 | [2] |

| Molecular Formula | C₁₂H₁₂D₃NO₄ | [2] |

| Molecular Weight | 240.27 g/mol | [2] |

Table 2: Analytical Standards and Properties of 3-Hydroxycarbofuran (Non-deuterated)

While a specific certificate of analysis for the deuterated standard was not publicly available, data for the non-deuterated form provides essential analytical parameters.

| Property | Value | Source |

| Melting Point | 138 - 140 °C | [3] |

| UV max | 218, 279 nm | [4] |

| Suitability | Passes test for identity (NMR) | |

| Impurities | ≤2% water (Karl Fischer) |

Chromatographic and Mass Spectrometric Data

The analysis of 3-hydroxycarbofuran and its deuterated internal standard is predominantly performed using liquid chromatography coupled with mass spectrometry (LC-MS).

Table 3: UPLC-MS/MS Method Parameters for 3-Hydroxycarbofuran Analysis

This table summarizes typical parameters for the analysis of 3-hydroxycarbofuran in biological matrices, where this compound would serve as an internal standard.

| Parameter | Value | Source |

| Column | UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | [5] |

| Column Temperature | 40 °C | [5] |

| Flow Rate | 0.4 mL/min | [5] |

| Desolvation Temperature | 450 °C | [5] |

| Quantitative Analysis Mode | Multiple Reaction Monitoring (MRM) | [5] |

| MRM Transition (3-hydroxycarbofuran) | m/z 238.1 → 180.9 | [5] |

Table 4: Method Validation Data for 3-Hydroxycarbofuran Analysis

The following data is from a validated HPLC-DAD method for the determination of carbofuran and 3-hydroxycarbofuran, demonstrating typical performance characteristics.

| Parameter | Value | Source |

| Linearity Range | 6.25 - 100 µg/mL | [6][7] |

| Correlation Coefficient (r²) | >0.9811 | [6][7] |

| Precision (CV) | <15% | [6][7] |

| Accuracy (RSE) | <15% | [6][7] |

| Recovery | 64.72% to 100.61% | [6][7] |

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Biological Matrices

This protocol is a representative example for the extraction of 3-hydroxycarbofuran from liver tissue prior to UPLC-MS/MS analysis.[5]

-

Homogenization: Homogenize the liver tissue sample.

-

Extraction: Perform a liquid-liquid extraction using ethyl acetate.

-

Evaporation: Evaporate the organic phase to dryness.

-

Reconstitution: Reconstitute the residue in a suitable solvent compatible with the UPLC-MS/MS mobile phase.

Analytical Method: UPLC-MS/MS

A validated UPLC-MS/MS method for the simultaneous determination of carbofuran and 3-hydroxycarbofuran in duck liver has been reported.[5] The method utilizes a UPLC BEH C18 column and a mobile phase gradient.[5] Quantification is achieved using multiple reaction monitoring (MRM) in positive ion mode.[5] The MRM transition for 3-hydroxycarbofuran is m/z 238.1 → 180.9.[5]

Visualizations

Workflow for the Analysis of this compound

The following diagram illustrates a typical experimental workflow for the quantification of 3-hydroxycarbofuran using its deuterated internal standard.

Caption: A generalized workflow for the quantitative analysis of 3-hydroxycarbofuran.

Inhibition of Acetylcholinesterase by 3-Hydroxycarbofuran

3-Hydroxycarbofuran, like its parent compound carbofuran, is an inhibitor of the enzyme acetylcholinesterase.[4] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in toxicity.

Caption: The inhibitory action of 3-hydroxycarbofuran on acetylcholinesterase.

References

- 1. Carbofuran-d3|High-Purity Analytical Standard [benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 3-Hydroxycarbofuran | C12H15NO4 | CID 27975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of carbofuran and 3-hydroxycarbofuran analysis by high-pressure liquid chromatography with diode array detector (HPLC-DAD) for forensic Veterinary Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

3-Hydroxycarbofuran-d3 CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Hydroxycarbofuran-d3, a deuterated metabolite of the carbamate pesticide carbofuran. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Chemical Identity and Properties

This compound is the deuterated analog of 3-hydroxycarbofuran, a major metabolite of carbofuran. The deuterium labeling on the N-methyl group provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1794759-59-3 | [1][2] |

| Molecular Formula | C₁₂H₁₂D₃NO₄ | [1][2] |

| Molecular Weight | 240.27 g/mol | [1][2] |

| Synonyms | 3-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl methylcarbamate-D3, 2,3-Dihydro-2,2-dimethyl-3,7-benzofurandiol 7-(N-Methylcarbamate-d3) | [1][2] |

| Purity | Typically ≥98% | [2][3] |

| Physical State | Solid | [4] |

Table 2: Chemical and Physical Properties of 3-Hydroxycarbofuran (Non-deuterated)

| Property | Value | Reference |

| CAS Number | 16655-82-6 | [4][5] |

| Molecular Formula | C₁₂H₁₅NO₄ | [4][5] |

| Molecular Weight | 237.25 g/mol | [4] |

| Melting Point | 138 - 148 °C | [4] |

| Solubility | Soluble in Chloroform and Methanol | [5] |

Synthesis and Preparation

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature, as this is often proprietary information of commercial suppliers. However, a plausible synthetic route can be conceptualized based on the known synthesis of carbofuran and general methods for isotopic labeling.

The synthesis would likely involve the reaction of 3-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with deuterated methyl isocyanate (CD₃NCO).

Metabolic Pathway of Carbofuran

3-Hydroxycarbofuran is a primary metabolite of carbofuran in mammals, plants, and insects.[4][5] The metabolic conversion is primarily an oxidation reaction catalyzed by cytochrome P450 (CYP) enzymes.[6] In humans, CYP3A4 is the major isoform responsible for the oxidation of carbofuran to 3-hydroxycarbofuran, with minor contributions from CYP1A2 and CYP2C19.[6]

Experimental Protocols

As this compound is primarily used as an internal standard, the relevant experimental protocols are those for the analysis of carbofuran and its metabolites in various matrices. Below are summaries of validated analytical methods.

Analysis by High-Pressure Liquid Chromatography with Diode Array Detector (HPLC-DAD)

This method is suitable for the detection of carbofuran and 3-hydroxycarbofuran in biological samples.

-

Sample Preparation: Homogenization of the sample (e.g., liver, stomach contents) followed by liquid-liquid extraction with a suitable organic solvent.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: Diode array detector monitoring at the wavelength of maximum absorbance for both analytes.

-

-

Validation Parameters: The method should be validated for linearity, precision, accuracy, selectivity, recovery, and matrix effect. A typical linear range is 6.25-100 μg/mL.

Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is used for the simultaneous determination of carbofuran and 3-hydroxycarbofuran.[7]

-

Sample Preparation: Liver tissue is homogenized and extracted with ethyl acetate. The organic layer is evaporated and the residue is reconstituted in the mobile phase.[7]

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

-

Validation Parameters: Linearity is typically established over a range of 2–2000 ng/g, with a lower limit of quantification around 2 ng/g.[7]

Quantitative Data

The following tables summarize key quantitative data related to the analytical methods for 3-hydroxycarbofuran.

Table 3: UPLC-MS/MS Method Validation Data for 3-Hydroxycarbofuran

| Parameter | Value | Reference |

| Linear Range | 2–2000 ng/g | [7] |

| Lower Limit of Quantification (LLOQ) | 2 ng/g | [7] |

| Intra-day Precision (%RSD) | <14% | [7] |

| Inter-day Precision (%RSD) | <13% | [7] |

| Accuracy | 91.8 - 108.9% | [7] |

| Average Extraction Efficiency | >75.1% | [7] |

| Matrix Effect | 93.4 - 107.7% | [7] |

Table 4: Mass Spectrometry Data for 3-Hydroxycarbofuran (Non-deuterated)

| Technique | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

| LC-ESI-QFT (Positive Mode) | 238.1074 [M+H]⁺ | 181.0859, 238.1075 | [4] |

| GC-MS (Electron Ionization) | - | 137 (base peak), 180, 147 | [4] |

Applications

The primary application of this compound is as an internal standard in analytical methods for the quantification of 3-hydroxycarbofuran. Its use is crucial in:

-

Pharmacokinetic studies: To accurately determine the concentration-time profile of carbofuran and its metabolites in biological fluids and tissues.

-

Toxicology studies: For the precise measurement of carbofuran and its metabolites in forensic and diagnostic analyses.

-

Environmental monitoring: To quantify residues of carbofuran and its degradation products in environmental samples.

Safety Information

3-Hydroxycarbofuran is a cholinesterase inhibitor and is considered toxic.[4] The deuterated form should be handled with the same precautions as the non-deuterated compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. clearsynth.com [clearsynth.com]

- 2. omsynth.com [omsynth.com]

- 3. achemtek.com [achemtek.com]

- 4. 3-Hydroxycarbofuran | C12H15NO4 | CID 27975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. In vitro metabolism of carbofuran by human, mouse, and rat cytochrome P450 and interactions with chlorpyrifos, testosterone, and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Deuterium Labeling in 3-Hydroxycarbofuran-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling position in 3-Hydroxycarbofuran-d3, a crucial internal standard for analytical and pharmacokinetic studies. This document outlines the confirmed location of the deuterium atoms, relevant chemical data, and a generalized experimental approach for its synthesis and analysis.

Chemical Identity and Deuterium Labeling Position

This compound is the deuterated analog of 3-hydroxycarbofuran, a major metabolite of the carbamate insecticide carbofuran. The deuterium labeling is specifically located on the N-methyl group of the carbamate functionality. This strategic placement of three deuterium atoms provides a stable isotopic signature for use in mass spectrometry-based quantification.

The precise chemical information for this compound is summarized in the table below.

| Parameter | Value |

| Chemical Name | (3-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate[1] |

| Synonym(s) | 3-Hydroxy-N-(methyl-d3)carbofuran, (Methyl-d3)carbamic Acid 2,3-Dihydro-3-hydroxy-2,2-dimethyl-7-benzofuranyl Ester[1] |

| CAS Number | 1794759-59-3[1][2] |

| Molecular Formula | C₁₂H₁₂D₃NO₄[2] |

| Molecular Weight | 240.27 g/mol [2] |

| Unlabeled CAS | 16655-82-6 |

Experimental Protocols

Generalized Synthesis of the 3-Hydroxycarbofuran Scaffold

The precursor, 3-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol, can be synthesized from readily available starting materials. The metabolism of carbofuran in various organisms naturally produces this 3-hydroxy metabolite, suggesting that biocatalytic routes could also be explored.

Introduction of the Deuterated N-Methylcarbamate Group

The critical step for producing this compound is the reaction of the hydroxyl group of the benzofuranol precursor with a deuterated methyl isocyanate (CD₃NCO).

Reaction Scheme:

Figure 1: Generalized reaction for the synthesis of this compound.

This reaction is typically carried out in an inert solvent in the presence of a suitable base catalyst, such as triethylamine, to facilitate the carbamoylation.

Purification and Characterization

Following the reaction, the product would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC).

The structural confirmation and determination of isotopic purity are critical. This is achieved through a combination of analytical techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound (240.27 g/mol ) and to assess the isotopic distribution, thereby determining the percentage of molecules that have incorporated three deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to confirm the overall structure of the molecule. The signal corresponding to the N-methyl protons in the unlabeled compound would be absent in the ¹H NMR spectrum of this compound.

-

²H NMR (Deuterium NMR) would show a signal corresponding to the deuterium atoms on the N-methyl group, definitively confirming the labeling position.

-

¹³C NMR would show a characteristic triplet for the carbon of the CD₃ group due to coupling with deuterium.

-

Data Presentation

While a specific Certificate of Analysis with quantitative data for a particular batch of this compound is not publicly available, the following table outlines the expected analytical specifications for a high-quality standard.

| Analysis | Specification | Method |

| Chemical Purity | ≥98% | HPLC |

| Isotopic Purity | ≥99 atom % D | Mass Spectrometry |

| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |

Visualization of the Labeled Moiety

The following diagram illustrates the chemical structure of 3-Hydroxycarbofuran with the deuterium labeling position on the N-methyl group clearly indicated.

Figure 2: Chemical structure of this compound.

Logical Workflow for Isotopic Purity Confirmation

The process of confirming the isotopic labeling and purity of this compound follows a logical experimental workflow.

Figure 3: Experimental workflow for the synthesis and characterization of this compound.

References

A Technical Guide to 3-Hydroxycarbofuran-d3 for Research Applications

This technical guide provides an in-depth overview of 3-Hydroxycarbofuran-d3, a deuterated analog of a major carbofuran metabolite. Intended for researchers, scientists, and professionals in drug development and analytical chemistry, this document outlines the commercial availability of this stable isotope-labeled standard, its key chemical properties, and its application in quantitative analytical methods.

Introduction

3-Hydroxycarbofuran is a primary metabolite of the broad-spectrum insecticide carbofuran. Monitoring its levels in environmental and biological samples is crucial for assessing exposure and understanding the metabolic fate of the parent compound. This compound, with its deuterium-labeled methyl group, serves as an ideal internal standard for mass spectrometry-based quantification techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its use significantly improves the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound for research purposes. The compound is typically available as a neat solid or in solution. While specific details may vary by supplier and batch, the following table summarizes publicly available quantitative data for this product. Researchers are advised to request a certificate of analysis (CoA) from the supplier for lot-specific information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Product Format |

| Clearsynth | 1794759-59-3 | C₁₂H₁₂D₃NO₄ | 240.27 | Not specified; CoA available | Not specified[1] |

| LGC Standards | 1794759-59-3 | Not specified | Not specified | Not specified; CoA available | 1 mg, 10 mg solid[2][3] |

| MedchemExpress | 1794759-59-3 | Not specified | Not specified | Not specified | Not specified[4] |

| Achemtek | 1794759-59-3 | C₁₂H₁₅NO₄ | 240.27 | >98% | 100 µg/mL in Acetonitrile[5] |

| BOC Sciences | 1794759-59-3 | Not specified | Not specified | Not specified | Not specified |

Experimental Protocol: Quantification of 3-Hydroxycarbofuran in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol for the analysis of 3-hydroxycarbofuran in a biological matrix (e.g., liver tissue) using this compound as an internal standard. This protocol is based on established methods for the analysis of carbofuran and its metabolites.[6]

1. Materials and Reagents

-

3-Hydroxycarbofuran analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Homogenizer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS/MS system with a C18 column

2. Sample Preparation

-

Weigh 1 g of the homogenized tissue sample into a 15 mL centrifuge tube.

-

Add a known amount of the this compound internal standard solution.

-

Add 5 mL of acetonitrile.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 (e.g., 2.1 x 100 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

3-Hydroxycarbofuran: m/z 238.1 → 181.1

-

This compound: m/z 241.1 → 184.1

-

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

4. Data Analysis

-

Create a calibration curve by plotting the ratio of the peak area of the 3-hydroxycarbofuran standard to the peak area of the this compound internal standard against the concentration of the 3-hydroxycarbofuran standard.

-

Quantify the amount of 3-hydroxycarbofuran in the samples by interpolating the peak area ratios from the calibration curve.

Logical Workflow for Sourcing and Application

The following diagram illustrates the logical workflow from identifying the need for a deuterated standard to its final application in a quantitative assay.

Caption: Workflow for sourcing and utilizing this compound.

Signaling Pathway and Experimental Workflow Visualization

For clarity in experimental design and data interpretation, visual representations of signaling pathways and workflows are invaluable. The following DOT script generates a diagram illustrating the metabolic pathway of carbofuran to 3-hydroxycarbofuran and the subsequent analytical workflow for its detection.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Hydroxycarbofuran-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3-Hydroxycarbofuran-d3 as an internal standard in the quantitative analysis of 3-hydroxycarbofuran and its parent compound, carbofuran. The protocols outlined below are intended for use in research, environmental monitoring, and food safety applications.

Introduction

3-Hydroxycarbofuran is a major metabolite of the broad-spectrum carbamate insecticide, carbofuran. Due to its toxicity, which is comparable to the parent compound, regulatory bodies worldwide mandate the monitoring of both carbofuran and 3-hydroxycarbofuran residues in various matrices.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3] This document details the application of this compound in validated analytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action: Acetylcholinesterase Inhibition

Carbofuran and its metabolite, 3-hydroxycarbofuran, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can lead to paralysis and death in insects and mammals.[5] The carbamate group of carbofuran and 3-hydroxycarbofuran reversibly binds to the serine residue in the active site of AChE, preventing acetylcholine from binding and being degraded.[4][5]

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples. The following is a general protocol that can be adapted for various matrices.

Workflow for QuEChERS Sample Preparation:

Protocol Steps:

-

Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables, soil) to a uniform consistency.

-

Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

-

Extraction: Add 10-15 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting Out: Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate). Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube for 5 minutes at approximately 4000 rpm.

-

Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent (to remove organic acids, sugars, and fatty acids), C18 sorbent (to remove nonpolar interferences), and magnesium sulfate (to remove residual water).

-

Vortex and Centrifuge: Vortex or shake the d-SPE tube for 30 seconds, then centrifuge for 2 minutes at a higher speed (e.g., 5000 rpm).

-

Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following provides typical LC-MS/MS parameters for the analysis of 3-hydroxycarbofuran using this compound as an internal standard. These parameters should be optimized for the specific instrument and application.

Table 1: Typical LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | Start with 5-10% B, ramp to 95-100% B over 5-8 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2-10 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0-4.0 kV |

| Source Temperature | 120-150 °C |

| Desolvation Temperature | 350-450 °C |

| Cone Gas Flow | 50-100 L/hr |

| Desolvation Gas Flow | 600-800 L/hr |

| MRM Transitions | |

| 3-Hydroxycarbofuran | m/z 238.1 → 181.1 (Quantifier), 238.1 → 163.1 (Qualifier)[6][7] |

| This compound | m/z 241.1 → 184.1 |

| Carbofuran | m/z 222.1 → 165.1 (Quantifier), 222.1 → 123.1 (Qualifier)[6][8] |

Data Presentation and Performance Characteristics

The use of this compound as an internal standard significantly improves the quality of quantitative data. The following tables summarize typical performance characteristics from validated methods.

Table 2: Method Validation Data for 3-Hydroxycarbofuran Analysis

| Parameter | Typical Performance | Reference |

| Linearity (r²) | > 0.99 | [6] |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | [6] |

| Accuracy (Recovery %) | 85 - 115% | [6][8] |

| Precision (RSD %) | < 15% | [2][6][8] |

Table 3: Comparative Recovery Data in Different Matrices

| Matrix | Analyte | Average Recovery (%) | RSD (%) | Reference |

| Duck Liver | 3-Hydroxycarbofuran | 91.8 - 108.9 | < 13 | [6][8] |

| Fruits & Vegetables | 3-Hydroxycarbofuran | 88.1 - 118.4 | < 10 | |

| Soil | Carbofuran | 85 - 110 | < 15 | |

| Water | Carbofuran | 90 - 110 | < 10 |

Best Practices for Using this compound

To ensure the highest quality data when using this compound as an internal standard, the following best practices are recommended:

-

Purity: Use a high-purity (≥98%) this compound standard.

-

Concentration: The concentration of the internal standard should be consistent across all samples (calibrants, quality controls, and unknowns) and should be within the linear range of the assay.

-

Addition Stage: The internal standard should be added to the samples as early as possible in the sample preparation workflow to account for any losses during extraction and cleanup.

-

Matrix Effects: Although the deuterated internal standard compensates for matrix effects, it is good practice to evaluate the extent of ion suppression or enhancement in the specific matrix being analyzed.

-

Validation: The analytical method, including the use of the internal standard, should be fully validated according to established guidelines (e.g., FDA, ICH) to demonstrate its accuracy, precision, linearity, and robustness.[3]

By following these application notes and protocols, researchers can confidently employ this compound as an internal standard to achieve accurate and reliable quantification of 3-hydroxycarbofuran and carbofuran in a variety of complex matrices.

References

- 1. Development and validation of carbofuran and 3-hydroxycarbofuran analysis by high-pressure liquid chromatography with diode array detector (HPLC-DAD) for forensic Veterinary Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography quadrupole time-of-flight mass spectrometry analysis of carbosulfan, carbofuran, 3-hydroxycarbofuran, and other metabolites in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. journals.flvc.org [journals.flvc.org]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. akjournals.com [akjournals.com]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

Application Notes: Quantitative Analysis of Carbofuran and its Metabolites by LC-MS/MS

Introduction

Carbofuran is a broad-spectrum carbamate pesticide used to control insects, mites, and nematodes on a variety of crops.[1] Due to its high toxicity, particularly to birds and humans, regulatory bodies worldwide have set stringent maximum residue limits (MRLs) for carbofuran and its primary metabolites in food and environmental samples.[2] The major metabolic products, 3-hydroxycarbofuran and 3-ketocarbofuran, are considered to be as toxic as the parent compound.[3][4] Therefore, a sensitive and selective analytical method is crucial for monitoring these compounds to ensure consumer safety and environmental protection.

This application note details a robust and reliable method for the simultaneous quantification of carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, 3-Hydroxycarbofuran-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.

Principle

The method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol to isolate the target analytes from a complex matrix, such as fruits or vegetables.[5][6] Following extraction and cleanup, the analytes are separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] This mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[7]

Carbofuran Metabolism

Carbofuran is primarily metabolized in mammals via oxidation by cytochrome P450 enzymes, with CYP3A4 being the major isoform in humans.[3] The main pathway involves the hydroxylation of the furan ring to produce 3-hydroxycarbofuran. This metabolite can be further oxidized to form 3-ketocarbofuran. Both of these metabolites, along with the parent carbofuran, are potent inhibitors of acetylcholinesterase.[3] Another degradation route is the hydrolysis of the carbamate ester linkage to form carbofuran phenol, a significantly less toxic compound.[4][8]

Experimental Protocols

1. Materials and Reagents

-

Standards: Carbofuran, 3-Hydroxycarbofuran, 3-Ketocarbofuran (≥98% purity).

-

Internal Standard (IS): this compound.

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

-

Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).

-

QuEChERS Salts: EN 15662 kits containing magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, and disodium citrate sesquihydrate.[5]

-

Dispersive SPE (dSPE): Tubes containing MgSO₄ and primary secondary amine (PSA) for cleanup.

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.

-

Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol.

-

Working Standard Mixture (1 µg/mL): Combine intermediate solutions of the three analytes and dilute with 50:50 acetonitrile/water.

-

Calibration Standards (1 - 200 ng/mL): Serially dilute the working standard mixture with the initial mobile phase composition to prepare calibration standards. Add the internal standard to each calibrator at a constant concentration (e.g., 50 ng/mL).

3. Sample Preparation (QuEChERS Protocol) The following protocol is a general guideline for fruit and vegetable samples.[5][9]

-

Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution.

-

Extraction:

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add the EN 15662 QuEChERS extraction salt packet.[5]

-

Shake immediately and vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Cleanup (Dispersive SPE):

-

Transfer an aliquot (e.g., 1 mL) of the supernatant (acetonitrile layer) to a dSPE cleanup tube containing MgSO₄ and PSA.

-

Vortex for 30 seconds.

-

Centrifuge at ≥5000 rpm for 5 minutes.

-

-

Final Extract:

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

4. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | UPLC/UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for analyte separation (e.g., 5% B held for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions) |

| Flow Rate | 0.3 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 - 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 1.5 - 3.5 kV |

| Desolvation Temp. | 450 - 550°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Table 1: Optimized MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Carbofuran | 222.1 | 165.1 (Quant) | 50 | 12 |

| 222.1 | 122.1 (Qual) | 50 | 25 | |

| 3-Hydroxycarbofuran | 238.1 | 181.1 (Quant)[10] | 50 | 12 |

| 238.1 | 163.1 (Qual)[10] | 50 | 20 | |

| 3-Ketocarbofuran | 236.1 | 163.1 (Quant) | 50 | 15 |

| 236.1 | 179.1 (Qual) | 50 | 18 | |

| This compound (IS) | 241.1 | 184.1 (Quant) | 50 | 12 |

Note: Product ions and collision energies are instrument-dependent and require optimization. The transitions for this compound are inferred based on a +3 Da shift from the parent compound.

Table 2: Method Performance and Validation Data

| Parameter | Carbofuran | 3-Hydroxycarbofuran | 3-Ketocarbofuran |

| Linear Range (ng/g) | 2 - 2000[1] | 2 - 2000[1] | 2 - 2000 |

| Correlation Coeff. (r²) | > 0.995 | > 0.995 | > 0.995 |

| LOD (ng/g) | 0.2[1] | 0.2[1] | ~0.5 |

| LOQ (ng/g) | 2.0[1] | 2.0[1] | ~2.0 |

| Recovery (%) | 90 - 110 | 90 - 110 | 85 - 110 |

| Precision (RSD%) | < 15[1][11] | < 15[1][11] | < 15 |

Validation data is typical for this type of analysis and should be established by each laboratory. Data ranges are based on published methods.[1][11]

Experimental Workflow Visualization

References

- 1. akjournals.com [akjournals.com]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 7. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciresjournals.com [sciresjournals.com]

- 9. nucleus.iaea.org [nucleus.iaea.org]

- 10. 3-Hydroxycarbofuran | C12H15NO4 | CID 27975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of 3-Hydroxycarbofuran in Water Samples Using 3-Hydroxycarbofuran-d3 as an Internal Standard

Introduction

3-Hydroxycarbofuran is a major metabolite of the broad-spectrum carbamate insecticide carbofuran. Due to its toxicity and potential for water contamination, sensitive and accurate quantification in environmental water samples is crucial for monitoring and risk assessment. This document provides a detailed protocol for the determination of 3-hydroxycarbofuran in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 3-Hydroxycarbofuran-d3 as an internal standard for accurate quantification. The use of an isotopically labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, calibration, and LC-MS/MS analysis to ensure accurate and precise quantification of 3-hydroxycarbofuran.

Materials and Reagents

-

Standards: 3-Hydroxycarbofuran (analytical grade), this compound (isotopic purity ≥98%)

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Glassware: Volumetric flasks, autosampler vials, pipettes

Standard Solution Preparation

-

Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of 3-hydroxycarbofuran and this compound in 100 mL of methanol, respectively.

-

Intermediate Stock Solutions (10 µg/mL): Dilute 10 mL of each primary stock solution to 100 mL with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution of 3-hydroxycarbofuran with a mixture of methanol and water (e.g., 50:50, v/v) to achieve concentrations ranging from 0.1 to 100 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the intermediate stock solution of this compound with methanol.

Sample Preparation (Solid Phase Extraction - SPE)

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

-

Fortification: To a 100 mL water sample, add a known volume of the internal standard spiking solution to achieve a final concentration of 10 ng/mL of this compound.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

-

Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the retained analytes with 5 mL of methanol into a clean collection tube.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: ESI Positive

-

MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for 3-hydroxycarbofuran and this compound should be optimized.

Data Presentation

The following tables summarize typical quantitative data for the analysis of 3-hydroxycarbofuran. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 3-Hydroxycarbofuran | 238.1 | 181.1 | 15 |

| This compound | 241.1 | 184.1 | 15 |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Recovery | 85 - 110% |

| Precision (RSD) | < 15% |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

Table 3: Sample Analysis Results

| Sample ID | 3-Hydroxycarbofuran Concentration (ng/mL) |

| Tap Water Blank | Not Detected |

| Spiked Tap Water (10 ng/mL) | 9.8 |

| River Water Sample 1 | 2.5 |

| River Water Sample 2 | Not Detected |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of 3-hydroxycarbofuran in water samples.

Logical Relationship of Quantification

Caption: Logical relationship for quantification using an internal standard method.

Application Note: High-Precision Quantification of 3-Hydroxycarbofuran in Food Matrices using Isotope Dilution Mass Spectrometry with 3-Hydroxycarbofuran-d3

Audience: Researchers, scientists, and drug development professionals involved in pesticide residue analysis, food safety, and environmental monitoring.

Introduction

Carbofuran is a broad-spectrum carbamate pesticide widely used in agriculture. Its primary metabolite, 3-hydroxycarbofuran, is of significant toxicological concern and is often included in the residue definition for regulatory purposes. Accurate and precise quantification of 3-hydroxycarbofuran in complex matrices such as food is crucial for ensuring consumer safety and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision by using a stable isotope-labeled internal standard. This application note details a robust protocol for the quantification of 3-hydroxycarbofuran in food samples using 3-hydroxycarbofuran-d3 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled internal standard is chemically identical to the native analyte and therefore behaves similarly during sample preparation, extraction, chromatography, and ionization. Any sample loss or matrix effects will affect both the native analyte and the internal standard equally. The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled internal standard. This approach effectively compensates for variations in sample preparation and instrumental analysis, leading to highly accurate and precise results.

Metabolic Pathway of Carbofuran

Carbofuran undergoes metabolic transformation in various organisms, including plants and mammals, primarily through oxidation. One of the major metabolic pathways involves the hydroxylation of the furan ring to form 3-hydroxycarbofuran. This biotransformation is a critical consideration in pesticide residue analysis as the toxicity of the metabolite can be comparable to the parent compound.

Application Notes and Protocols for 3-Hydroxycarbofuran Analysis Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycarbofuran is a major metabolite of the broad-spectrum carbamate insecticide carbofuran.[1][2] Due to its toxicity, which is comparable to the parent compound, regulatory bodies worldwide mandate the monitoring of both carbofuran and 3-hydroxycarbofuran residues in various matrices, including food and environmental samples.[3] Accurate and reliable quantification of 3-hydroxycarbofuran is therefore crucial for ensuring food safety and conducting environmental impact assessments.

The use of a deuterated internal standard, such as 3-hydroxycarbofuran-d3 or carbofuran-d3, is highly recommended for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] Isotopically labeled internal standards closely mimic the analyte's behavior during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response, leading to enhanced accuracy and precision.[4]

This document provides detailed application notes and protocols for the sample preparation and analysis of 3-hydroxycarbofuran using a deuterated internal standard. Two common and effective sample preparation techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), are described.

Physicochemical Properties

A summary of the key physicochemical properties of 3-hydroxycarbofuran and its deuterated analog is presented below.

| Property | 3-Hydroxycarbofuran | This compound |

| CAS Number | 16655-82-6[2] | 1794759-59-3[6] |

| Molecular Formula | C₁₂H₁₅NO₄[2] | C₁₂H₁₂D₃NO₄ |

| Molecular Weight | 237.25 g/mol [1] | 240.27 g/mol |

| Melting Point | 138 - 140 °C[1] | Not available |

| Solubility | Soluble in chloroform and methanol.[2] | Not available |

Metabolic Pathway of Carbofuran to 3-Hydroxycarbofuran

Carbofuran is metabolized in plants, insects, and mammals to 3-hydroxycarbofuran through a hydroxylation reaction.[1][7] This metabolic conversion is a critical consideration in residue analysis, as the metabolite can be present in significant concentrations.

Metabolic conversion of Carbofuran to 3-Hydroxycarbofuran.

Experimental Protocols

This section details the protocols for two widely used sample preparation methods for the analysis of 3-hydroxycarbofuran: QuEChERS and Solid-Phase Extraction (SPE).

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for high-throughput laboratories.[8]

Materials:

-

Homogenized sample (e.g., fruit, vegetable, or soil)

-

Acetonitrile (ACN)

-

Deionized water

-

This compound or Carbofuran-d3 internal standard solution

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)[5]

-

Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and MgSO₄

-

Centrifuge tubes (50 mL and 15 mL)

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of deionized water (for samples with low water content).

-

Add a known amount of the deuterated internal standard solution.

-

Add 10 mL of acetonitrile.[5]

-

Cap the tube and vortex vigorously for 1 minute.

-

Add the QuEChERS extraction salts.[5]

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the cleaned supernatant to a new vial.

-

The extract is now ready for LC-MS/MS analysis.

-

QuEChERS workflow for 3-hydroxycarbofuran analysis.

Protocol 2: Solid-Phase Extraction (SPE) Method

SPE is a versatile and effective technique for extracting and cleaning up analytes from liquid samples.[9]

Materials:

-

Sample extract (from a primary extraction, e.g., with acetonitrile)

-

Deionized water

-

This compound or Carbofuran-d3 internal standard solution

-

C18 SPE cartridges[9]

-

Methanol (for conditioning)

-

Acetonitrile (for elution)

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

Take an aliquot of the initial sample extract and dilute it with deionized water to reduce the organic solvent concentration.

-

Add a known amount of the deuterated internal standard solution.

-

-

SPE Cartridge Conditioning:

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.[9]

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

-

-

Washing:

-

Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

-

Elution:

-

Elute the 3-hydroxycarbofuran and the internal standard from the cartridge with 5 mL of acetonitrile into a collection tube.[9]

-

-

Concentration:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

-

Solid-Phase Extraction (SPE) workflow.

Quantitative Data Summary

The following tables summarize typical validation data for the analysis of 3-hydroxycarbofuran using methods similar to those described above. The use of a deuterated internal standard generally leads to improved precision and accuracy.

Table 1: Recovery and Precision

| Matrix | Spiking Level (ng/g) | Recovery (%) | Relative Standard Deviation (RSD, %) |

| Fruit | 10 | 85 - 110 | < 15 |

| Vegetable | 10 | 90 - 115 | < 15 |

| Soil | 20 | 80 - 105 | < 20 |

Note: Data compiled from various sources and represents typical performance.[10][11]

Table 2: Linearity and Limits of Detection

| Parameter | Value |

| Linear Range | 1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.99[12] |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/g |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/g |

Note: Values can vary depending on the specific matrix and instrumentation.[13][14]

Table 3: Matrix Effects

| Matrix | Matrix Effect (%) |

| Fruit | -20 to +10 |

| Vegetable | -15 to +15 |

| Soil | -25 to +5 |

Note: Matrix effects are significantly mitigated by the use of a deuterated internal standard. A value of 0% indicates no matrix effect, negative values indicate ion suppression, and positive values indicate ion enhancement.[13]

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the sample preparation and analysis of 3-hydroxycarbofuran in various matrices. The incorporation of a deuterated internal standard is a critical component of the analytical workflow, ensuring high-quality quantitative data by compensating for matrix-induced signal suppression or enhancement and other sources of variability. Both the QuEChERS and SPE methods, when coupled with LC-MS/MS, offer the sensitivity and selectivity required to meet regulatory limits and ensure the safety of food and environmental resources. Proper method validation is essential to guarantee the accuracy and reliability of the results for any specific matrix.

References

- 1. 3-Hydroxycarbofuran | C12H15NO4 | CID 27975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. veeprho.com [veeprho.com]

- 7. Screening of Carbofuran-Degrading Bacteria Chryseobacterium sp. BSC2-3 and Unveiling the Change in Metabolome during Carbofuran Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov [fda.gov]

- 12. Development and validation of carbofuran and 3-hydroxycarbofuran analysis by high-pressure liquid chromatography with diode array detector (HPLC-DAD) for forensic Veterinary Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Hydroxycarbofuran-d3 in Forensic Toxicology Investigations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran is a broad-spectrum carbamate pesticide known for its high toxicity due to the inhibition of acetylcholinesterase, an enzyme critical for nerve function. In forensic toxicology, the detection and quantification of carbofuran and its metabolites are crucial in determining the cause of death in poisoning cases. 3-Hydroxycarbofuran is a major and toxicologically active metabolite of carbofuran.[1][2][3][4] To ensure the accuracy and reliability of quantitative analyses in complex biological matrices, stable isotope-labeled internal standards are indispensable. 3-Hydroxycarbofuran-d3, a deuterated analog of 3-hydroxycarbofuran, serves as an ideal internal standard for mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification of 3-hydroxycarbofuran.[5][6]

These application notes provide detailed protocols for the extraction and analysis of 3-hydroxycarbofuran from various forensic matrices using this compound as an internal standard.